molecular formula C18H15F2N5O B11210774 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11210774
M. Wt: 355.3 g/mol
InChI Key: PWGUUJDCMZREAU-UHFFFAOYSA-N
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Description

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Known for its use in the synthesis of pharmaceuticals.

    4-(Difluoromethoxy)phenyl isocyanate: Utilized as an organic building block in various chemical syntheses.

Uniqueness

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its tetrazolo[1,5-a]pyrimidine core, which imparts unique biological activities and potential therapeutic benefits. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H15F2N5O

Molecular Weight

355.3 g/mol

IUPAC Name

7-[2-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15F2N5O/c1-11-6-8-12(9-7-11)14-10-15(25-18(21-14)22-23-24-25)13-4-2-3-5-16(13)26-17(19)20/h2-10,15,17H,1H3,(H,21,22,24)

InChI Key

PWGUUJDCMZREAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4OC(F)F

Origin of Product

United States

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